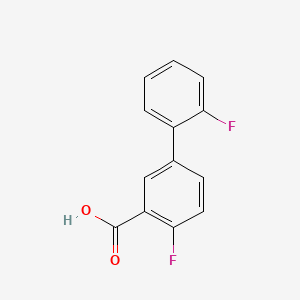

5-(2-Fluorophenyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

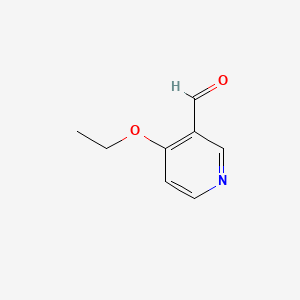

The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether. It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

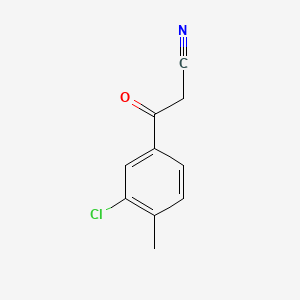

There are several patents that describe the synthesis of similar compounds. For example, one method involves using 2- [2- (2-fluorophenyl) -2-oxoethyl ] malononitrile as a main reactant and Raney nickel as a catalyst .

Applications De Recherche Scientifique

Subheading Brain Imaging Applications of Fluorobenzoic Acid

Fluorobenzoic acid derivatives, specifically [18F]fluorobenzoic acid (FB), have been utilized in dynamic positron emission tomography (PET) studies to quantify brain uptake and penetration. This research highlights the potential of fluorobenzoic acid derivatives in neuroimaging, providing insights into their distribution and behavior within the brain, which is crucial for the development and interpretation of PET imaging agents (Carson et al., 2003).

Neuropharmacology

Subheading Neuropharmacological Implications of Fluorophenyl Derivatives

In the field of neuropharmacology, 5-(2-Fluorophenyl) derivatives have been studied for their effects on compulsive food consumption and possibly other eating disorders with a compulsive component. The research suggests that selective antagonism at certain receptors could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders (Piccoli et al., 2012).

Renal Fibrosis Research

Subheading Applications in Renal Fibrosis Treatment

Research involving 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone (a compound structurally related to 5-(2-Fluorophenyl)-2-fluorobenzoic acid) has shown promising results in treating renal fibrosis. The compound significantly inhibited the proliferation of rat renal fibroblast, which may indicate its effectiveness in preventing and treating renal interstitial fibrosis (Tao et al., 2004).

Anti-inflammatory and Analgesic Research

Subheading Anti-inflammatory and Analgesic Potential

Fluorophenyl derivatives have shown potential as novel anti-inflammatory and analgesic agents. Compounds like 5-Benzoyl-2,4-dihydro-3H-pyrazol-3-ylidene-bisphosphonic acid tetraethyl ester have demonstrated significant inhibition in animal models of arthritis and chronic inflammation, suggesting their potential utility for treating chronic tissue injury associated with arthropathies and other chronic inflammatory diseases (Nugent et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-5-(2-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAEKUKRQEETK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673365 |

Source

|

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-81-8 |

Source

|

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)